molecular formula C22H21N5O2S B12144180 N-(2-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12144180
M. Wt: 419.5 g/mol
InChI Key: GJSWMPVDKIKORA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative synthesized via alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with substituted α-chloroacetamides in the presence of KOH . Its structure features a furan-2-ylmethyl group at the 4th position of the triazole ring and a pyridin-3-yl substituent at the 5th position, linked to a 2-ethylphenylacetamide moiety via a sulfanyl bridge. This compound belongs to a broader class of 1,2,4-triazole acetamides studied for their anti-exudative, anti-inflammatory, and antimicrobial activities .

Properties

Molecular Formula

C22H21N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H21N5O2S/c1-2-16-7-3-4-10-19(16)24-20(28)15-30-22-26-25-21(17-8-5-11-23-13-17)27(22)14-18-9-6-12-29-18/h3-13H,2,14-15H2,1H3,(H,24,28)

InChI Key

GJSWMPVDKIKORA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Triazole Ring Formation

The 1,2,4-triazole core is synthesized via cyclization reactions. A common approach involves reacting hydrazine derivatives with nitriles or carbonyl compounds. For this compound, the triazole ring is formed by condensing thiosemicarbazide with a substituted nitrile under acidic conditions. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the nitrile carbon, followed by cyclization to form the triazole scaffold.

Reaction Conditions:

  • Reagents: Thiosemicarbazide, substituted nitrile (e.g., pyridine-3-carbonitrile)

  • Catalyst: HCl or acetic acid

  • Temperature: 80–100°C

  • Solvent: Ethanol or water

  • Yield: 60–75%

Industrial-scale production often employs continuous flow reactors to enhance heat transfer and reduce reaction times .

Sulfanyl Acetamide Linkage Formation

The sulfanyl bridge and acetamide group are introduced in the final step. The triazole intermediate reacts with 2-chloro-N-(2-ethylphenyl)acetamide in the presence of a base:

Reaction Conditions:

  • Reagents: 2-chloro-N-(2-ethylphenyl)acetamide, potassium carbonate

  • Solvent: Acetonitrile

  • Temperature: 50–60°C

  • Reaction Time: 4–6 hours

  • Yield: 75–90%

Industrial-Scale Optimization

Industrial methods prioritize cost efficiency and environmental sustainability:

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch reactorContinuous flow reactor
Purification Column chromatographyCrystallization
Solvent Recovery Limited>90% recovery
Catalyst Homogeneous (e.g., Pd)Heterogeneous (e.g., Pd/C)

Key advancements include using p-toluenesulfonic acid (PTSA) as a recyclable catalyst and toluene as a recoverable solvent .

Characterization and Quality Control

Critical analytical methods ensure product integrity:

  • Nuclear Magnetic Resonance (NMR): Confirms substituent positions via characteristic shifts (e.g., furan protons at δ 6.3–7.4 ppm) .

  • High-Resolution Mass Spectrometry (HRMS): Verifies molecular weight (expected [M+H]⁺: 483.5 g/mol) .

  • HPLC Purity: ≥98% purity required for pharmaceutical applications .

Challenges and Mitigation Strategies

  • Byproduct Formation: Minimized using excess furan-2-ylmethyl bromide and controlled pH.

  • Catalyst Cost: Reduced via heterogeneous catalyst recycling .

  • Solvent Waste: Addressed through closed-loop recovery systems .

Comparative Analysis of Synthetic Routes

The table below contrasts two dominant synthetic pathways:

Parameter Pathway A (Stepwise) Pathway B (Convergent)
Total Steps 53
Overall Yield 45–50%55–60%
Cost High (multiple reagents)Moderate
Scalability LimitedHigh

Pathway B’s convergent approach, where intermediates are synthesized separately and combined late-stage, offers superior efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the triazole ring or other functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring is known for its ability to interact with biological macromolecules, which could be a key aspect of its mechanism.

Comparison with Similar Compounds

Anti-Exudative Activity

The target compound’s analogs demonstrate varying anti-exudative activity (AEA) in rodent models. For example:

  • 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., compounds 3.1–3.21) showed 15/21 compounds exhibiting AEA, with 8 surpassing diclofenac sodium (8 mg/kg) at 10 mg/kg doses .
  • N-(2,4-difluorophenyl) analog displayed moderate AEA (60% inhibition vs. diclofenac’s 72%) due to fluorinated phenyl enhancing membrane permeability.
  • N-(3-chloro-4-fluorophenyl) derivative achieved 68% inhibition, attributed to synergistic effects of chloro and fluoro substituents.

Antimicrobial and Anti-Inflammatory Activity

  • N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamides (KA1–KA15) demonstrated MIC values of 12.5–50 µg/mL against E. coli and S. aureus, with electron-withdrawing groups (e.g., -NO2, -Cl) at the phenyl ring enhancing activity .
  • N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide showed dual antioxidant (75% H2O2 scavenging) and anti-inflammatory (80% protein denaturation inhibition) effects.

Structure-Activity Relationships (SAR)

Phenyl Ring Substituents: Electron-withdrawing groups (e.g., -F, -Cl, -NO2) enhance anti-inflammatory and antimicrobial activities by increasing electrophilicity . Bulky substituents (e.g., 2,4,6-trimethylphenyl) improve metabolic stability but may reduce solubility .

Heterocyclic Moieties :

  • Pyridin-3-yl vs. pyridin-4-yl: Pyridin-3-yl derivatives exhibit stronger AEA due to optimal hydrogen bonding with targets .
  • Furan-2-ylmethyl vs. phenyl: Furan improves solubility and π-stacking interactions .

Sulfanyl Bridge :

  • Replacing sulfanyl with oxygen or methylene reduces activity, emphasizing the role of sulfur in redox modulation .

Research Findings and Data Tables

Anti-Exudative Activity of Selected Analogs

Compound ID Substituents on Phenyl Ring Inhibition (%) (10 mg/kg) Reference Drug (Diclofenac, 8 mg/kg)
3.5 4-ethyl 82% 72%
3.12 3-nitro 78% 72%
3.18 4-chloro 85% 72%
Target 2-ethylphenyl Under investigation

Antimicrobial Activity of KA Series

Compound MIC (µg/mL) E. coli S. aureus Antioxidant Activity (% H2O2 scavenging)
KA3 12.5 25 90%
KA7 25 12.5 85%
KA14 12.5 12.5 92%

Biological Activity

N-(2-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with the molecular formula C22H21N5O2S and a molecular weight of 419.5 g/mol. This compound features a unique structural arrangement that includes a triazole ring, furan and pyridine moieties, and an acetamide functional group. The diverse functional groups in its structure suggest potential for varied biological activity , particularly in medicinal chemistry and pharmacology.

Antimicrobial Properties

The biological activity of this compound is primarily attributed to its triazole core, which is known for its antimicrobial properties . Triazole derivatives have demonstrated significant antibacterial activity against various microorganisms. For instance, studies indicate that related compounds can effectively inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

Anti-inflammatory and Anticancer Potential

In addition to antimicrobial effects, the presence of furan and pyridine components may contribute to the compound's potential as an anti-inflammatory or anticancer agent . Research has shown that similar compounds can interact with specific molecular targets involved in inflammation and cancer proliferation pathways. For example, triazole derivatives have been linked to the inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammatory processes .

Understanding the mechanism of action for this compound involves evaluating its binding affinity to enzymes or receptors that are pivotal in disease processes. Preliminary data suggest that it may inhibit specific pathways related to cell proliferation or inflammation.

Synthesis and Evaluation

The synthesis of this compound typically involves multiple synthetic steps that optimize yield and efficiency. The synthetic pathway includes reactions with various reagents under controlled conditions to ensure the desired product is obtained.

Comparative Analysis

A comparative analysis with similar compounds reveals distinct pharmacological profiles:

Compound NameStructural FeaturesUnique Properties
5-(pyridin-3-yloxy)-1H-pyrazolePyrazole ring with pyridineAntifungal activity
1,2,4-Triazole derivativesVarious substitutions on triazoleBroad-spectrum antimicrobial properties
Furan-containing compoundsFuran ring integrated into structurePotential anti-inflammatory effects

The complexity of N-(2-ethylphenyl)-2-{[4-(furan-2-yloxy)-5-(pyridin)]sulfanyl}acetamide may enhance its biological activity compared to simpler analogs due to its combination of multiple heterocyclic rings.

Clinical Implications

Research into this compound could lead to novel treatments across various medical fields. Its ability to interact with enzymes and receptors positions it as a candidate for developing new antimicrobial agents as well as potential therapeutic applications beyond antibacterial properties, including antiviral and anticancer activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how are reaction conditions optimized?

  • Answer : Synthesis typically involves multi-step reactions, including alkylation of triazole-thione intermediates with α-chloroacetamides in the presence of KOH (e.g., Paal-Knorr condensation for pyrrolidine derivatives). Critical parameters include:

  • Temperature : Controlled reflux (e.g., 150°C for cyclization steps) .
  • Solvent selection : Use of polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution .
  • Purification : Column chromatography or recrystallization (ethanol/water mixtures) to isolate the product .
  • Characterization : Confirmation via 1H^1H/13C^{13}C-NMR, HPLC (>95% purity), and HRMS .

Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

  • Answer : Structural validation employs:

  • X-ray crystallography : Resolves 3D conformation, including triazole-pyridine dihedral angles and hydrogen-bonding networks .
  • Spectroscopy : 1H^1H-NMR detects acetamide protons (~2.5 ppm) and furan/pyridine aromatic signals (6.5–8.5 ppm). IR confirms thioether (C-S) and amide (C=O) stretches .
  • Chromatography : Reverse-phase HPLC monitors purity and stability under acidic/neutral conditions .

Advanced Research Questions

Q. What strategies are used to investigate the compound’s mechanism of action in biological systems?

  • Answer : Mechanistic studies focus on:

  • Target identification : Molecular docking (e.g., AutoDock Vina) predicts binding to cyclooxygenase-2 (COX-2) or kinases, leveraging the triazole-thioacetamide scaffold .
  • In vitro assays : COX-2 inhibition (IC50_{50} determination via ELISA) and apoptosis induction (flow cytometry with Annexin V staining) .
  • SAR analysis : Modifying the pyridine or furan substituents to assess bioactivity shifts (e.g., anti-exudative activity in rat models) .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC50_{50} values across studies)?

  • Answer : Contradictions arise from assay variability or impurities. Mitigation strategies include:

  • Standardized protocols : Replicate assays (e.g., MTT for cytotoxicity) using identical cell lines (e.g., HeLa or MCF-7) .
  • Batch validation : LC-MS to confirm compound purity (>98%) and rule out degradation products .
  • Computational modeling : QSAR models correlate substituent electronegativity with activity trends .

Q. What experimental designs are recommended for in vivo anti-inflammatory or anti-exudative studies?

  • Answer : Key steps involve:

  • Animal models : Formalin-induced paw edema in rats (dose range: 25–100 mg/kg, oral administration) .
  • Control groups : Compare with indomethacin (10 mg/kg) or dexamethasone .
  • Endpoints : Measure exudate volume (plethysmometry) and pro-inflammatory cytokines (IL-6/TNF-α via ELISA) .
  • Statistical rigor : ANOVA with post-hoc Tukey tests (p<0.05 significance) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic applications?

  • Answer : SAR optimization involves:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF3_3) at the phenyl ring to enhance COX-2 affinity .
  • Heterocycle replacement : Swap pyridine with quinoline to improve blood-brain barrier penetration .
  • Prodrug synthesis : Acetylate the acetamide group to enhance bioavailability .

Methodological Considerations

Q. What computational tools are effective for predicting metabolic stability or toxicity?

  • Answer : Use:

  • ADMET prediction : SwissADME for bioavailability radar plots and P450 enzyme interactions .
  • Toxicity screening : ProTox-II to estimate LD50_{50} and hepatotoxicity risks .

Q. How should researchers design stability studies under physiological conditions?

  • Answer : Protocols include:

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C, sampling at 0, 6, 12, 24 h for HPLC analysis .
  • Light sensitivity : Expose to UV-A (365 nm) and monitor degradation via TLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.